

# Lithium Diiiodosalicylate (LIS): A Technical Guide to its Properties and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lithium 3,5-diiiodosalicylate*

Cat. No.: *B147101*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lithium 3,5-diiiodosalicylate** (LIS) is a potent anionic chaotropic agent and detergent widely utilized in biochemical and biomedical research. Its primary application lies in the non-denaturing disruption of cellular membranes to facilitate the solubilization and subsequent isolation of integral membrane proteins and glycoproteins. This technical guide provides an in-depth overview of the physical and chemical properties of LIS, detailed experimental protocols for its use, and a summary of its mechanism of action on cellular structures and signaling pathways.

## Core Physical and Chemical Properties

Lithium diiodosalicylate is a salt composed of a lithium cation and a diiodosalicylate anion. The presence of the large, polarizable diiodosalicylate moiety confers upon LIS its characteristic chaotropic and detergent-like properties. The physical and chemical properties of LIS are summarized in the tables below.

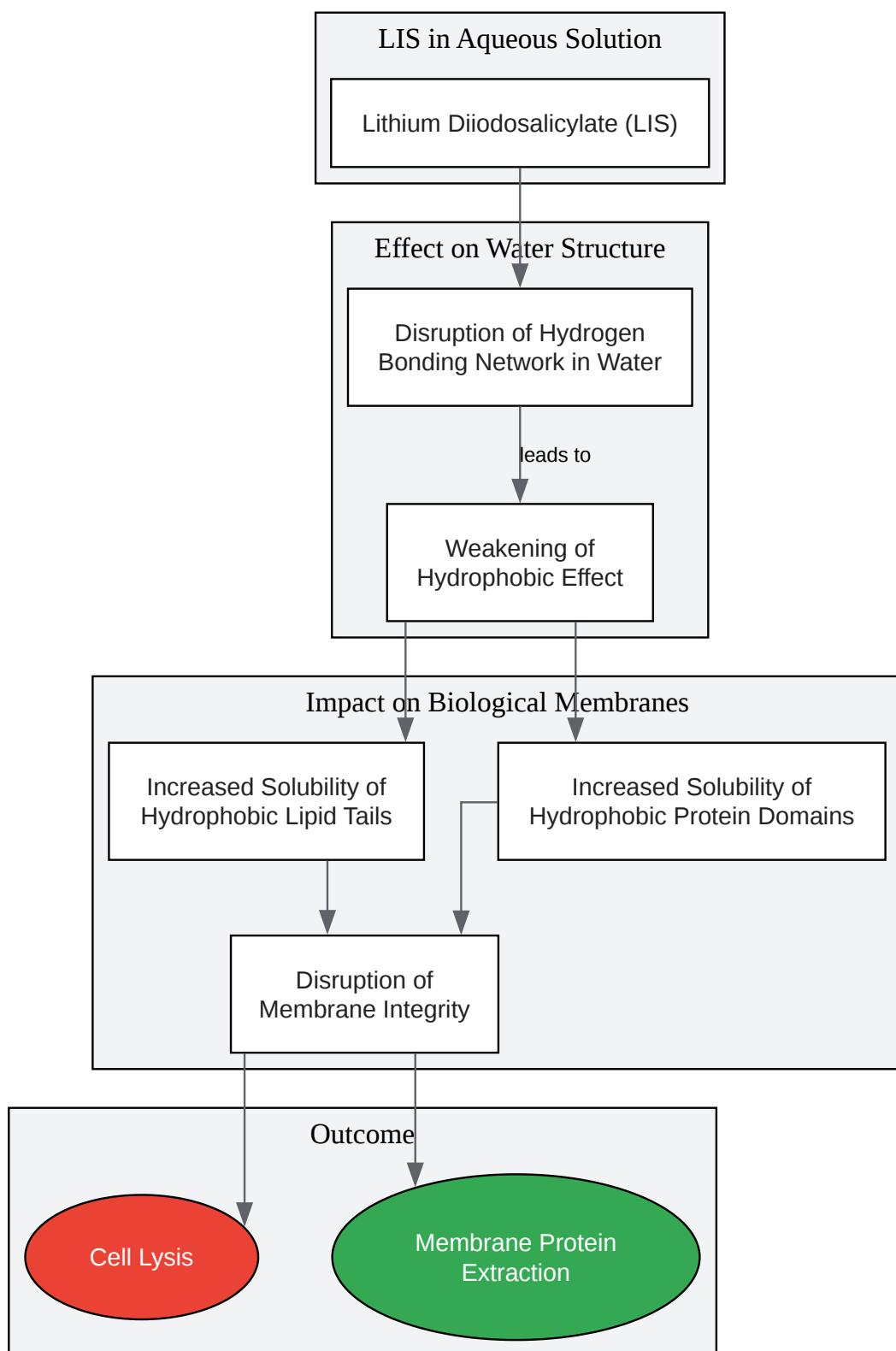
## Table 1: General and Physical Properties of Lithium Diiiodosalicylate

| Property          | Value                                                         | Reference(s)                            |
|-------------------|---------------------------------------------------------------|-----------------------------------------|
| Chemical Name     | Lithium 3,5-diiodosalicylate                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Synonyms          | LIS, 2-Hydroxy-3,5-diiodobenzoic acid lithium salt            | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 653-14-5                                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>3</sub> I <sub>2</sub> LiO <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 395.85 g/mol                                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | White to off-white crystalline powder                         | <a href="#">[3]</a>                     |
| Melting Point     | >210 °C (with decomposition)                                  | N/A                                     |
| Purity            | ≥95%                                                          | <a href="#">[1]</a>                     |

## Table 2: Solubility Profile of Lithium Diiiodosalicylate

| Solvent                   | Solubility                      | Reference(s)        |
|---------------------------|---------------------------------|---------------------|
| Ethanol                   | ≥ 100 mg/mL                     | N/A                 |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication) | <a href="#">[4]</a> |
| Water                     | Soluble                         | N/A                 |
| Methanol                  | Soluble                         | N/A                 |
| Dimethylformamide (DMF)   | Soluble                         | N/A                 |

Note: For the preparation of stock solutions in DMSO, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic and water content can affect solubility.[\[4\]](#) Heating and/or sonication can aid in the dissolution of LIS.[\[4\]](#)


## Table 3: Stability and Storage of Lithium Diiiodosalicylate

| Condition        | Recommendation                                                                                                                        | Reference(s)        |
|------------------|---------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Solid Form       | Store tightly sealed at -20°C for long-term storage (up to 6 months).                                                                 | <a href="#">[4]</a> |
| Stock Solutions  | Store in aliquots in tightly sealed vials at -20°C for up to one month. For use at -80°C, solutions can be stored for up to 6 months. | <a href="#">[4]</a> |
| General Handling | Stable under normal laboratory conditions. Avoid strong oxidizing agents.                                                             | N/A                 |

## Mechanism of Action: A Chaotropic Agent

LIS functions as a chaotropic agent, a substance that disrupts the structure of water and weakens hydrophobic interactions.[\[5\]](#)[\[6\]](#)[\[7\]](#) This property is central to its ability to solubilize membrane components.

The mechanism of action of LIS can be understood through the following logical progression:



[Click to download full resolution via product page](#)

Caption: Mechanism of LIS as a chaotropic agent leading to cell lysis.

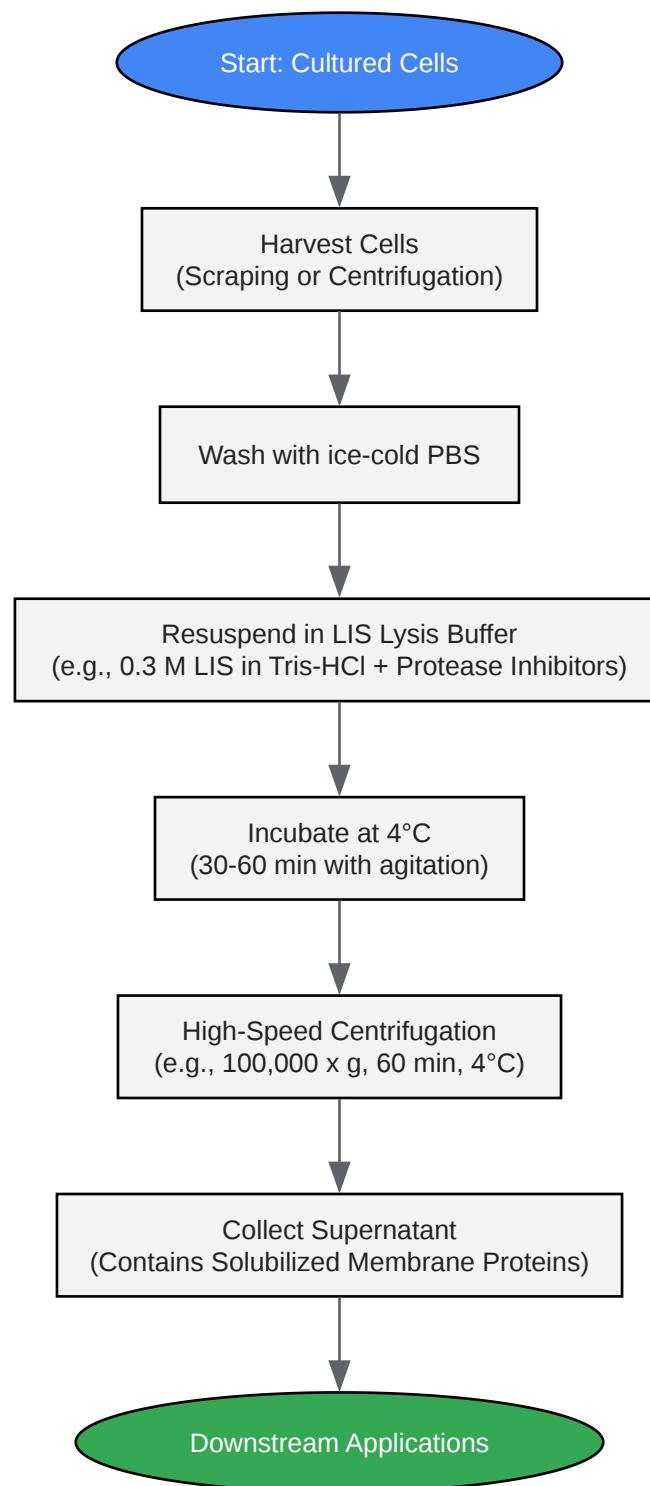
The diiodosalicylate anion disrupts the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect that drives the association of nonpolar molecules like lipids and the hydrophobic domains of integral membrane proteins.[\[5\]](#)[\[8\]](#) This leads to the solubilization of these components and the ultimate disintegration of the cell membrane.

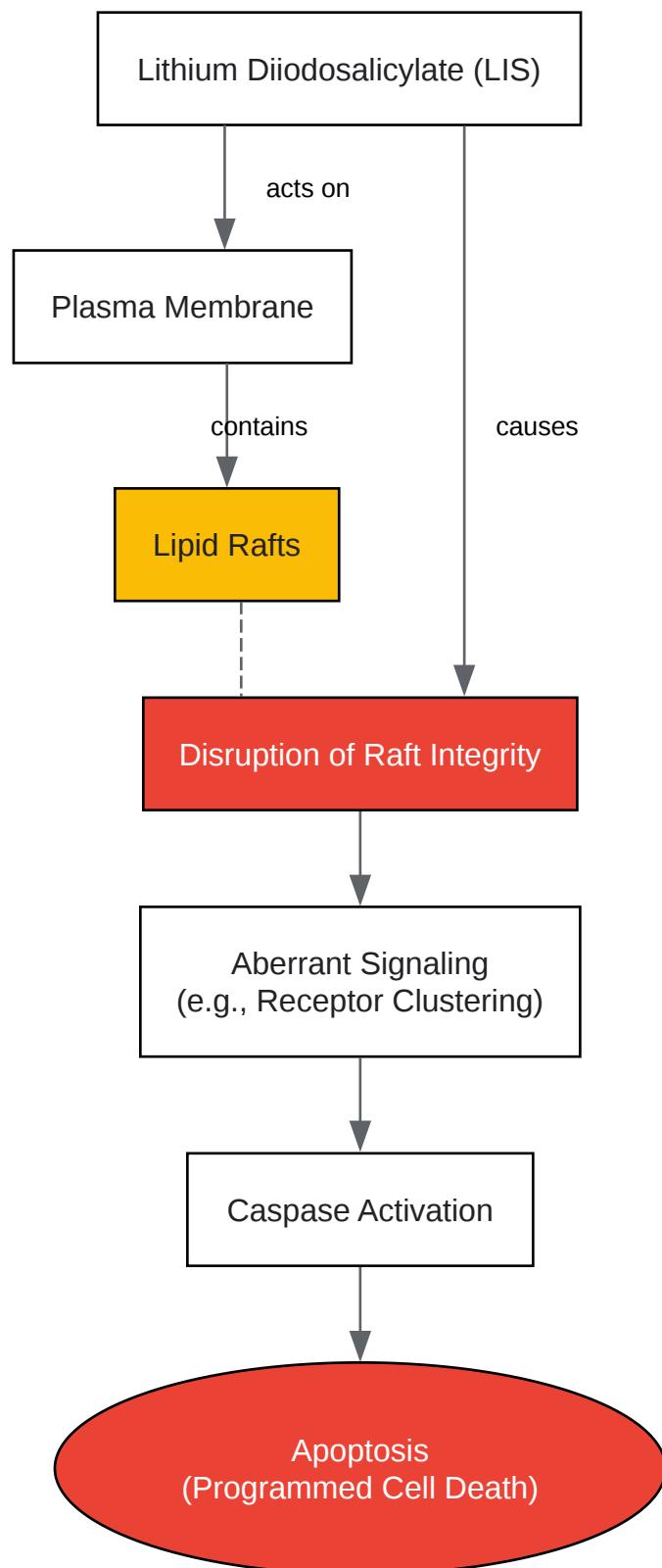
## Experimental Protocols

The following are detailed methodologies for common applications of LIS in a research setting.

### General Cell Lysis for Solubilization of Membrane Proteins

This protocol provides a general framework for the lysis of cultured cells to extract membrane proteins. Optimization may be required depending on the cell type and the specific protein of interest.


#### Materials:


- Lithium Diiodosalicylate (LIS)
- Buffer of choice (e.g., 50 mM Tris-HCl, pH 7.4)
- Protease inhibitor cocktail
- Cultured cells (adherent or in suspension)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cell scraper (for adherent cells)
- Microcentrifuge and tubes
- Ultracentrifuge (optional, for membrane fractionation)

#### Procedure:

- Cell Harvesting:

- Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
- Lysis Buffer Preparation: Prepare the lysis buffer immediately before use. A typical starting concentration for LIS is 0.3 M in your buffer of choice (e.g., 50 mM Tris-HCl, pH 7.4). Add protease inhibitors to the buffer.
- Cell Lysis:
  - Pellet the harvested cells (500 x g for 5 minutes at 4°C) and discard the supernatant.
  - Resuspend the cell pellet in the LIS lysis buffer. The volume will depend on the cell pellet size; a common ratio is 1 mL of lysis buffer per  $10^7$  cells.
  - Incubate the cell suspension on a rotator or rocker for 30-60 minutes at 4°C.
- Clarification of Lysate:
  - Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet insoluble cellular debris.
  - Carefully collect the supernatant, which contains the solubilized membrane proteins.
- Downstream Processing: The solubilized proteins are now ready for downstream applications such as immunoprecipitation, affinity chromatography, or electrophoresis. It is important to note that LIS may interfere with some downstream assays and may need to be removed by dialysis or buffer exchange.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. 3,5-二碘水杨酸锂 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsavers.com [chemsavers.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lithium Diiodosalicylate (LIS): A Technical Guide to its Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147101#physical-and-chemical-properties-of-lithium-diiodosalicylate-lis>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)